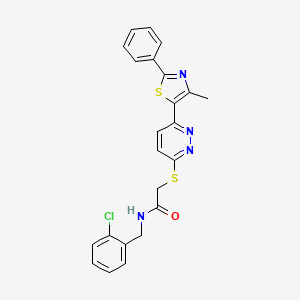

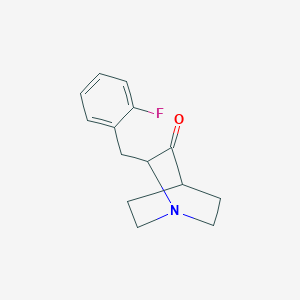

![molecular formula C11H11N3OS B2650091 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine CAS No. 338414-14-5](/img/structure/B2650091.png)

5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 338414-14-5 . It has a molecular weight of 234.3 . The IUPAC name for this compound is 5-(1-nitrosoethyl)-N-phenyl-1H-1lambda3-thiazol-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N3OS/c1-8(14-15)10-7-12-11(16-10)13-9-5-3-2-4-6-9/h2-8,16H,1H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.3 . The compound is stored at temperatures between 28 C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Tautomerism and Crystal Structures

The study of heterocyclic compounds, including derivatives of 1,3-thiazol-2-amine, reveals insights into their tautomerism and crystal structures. Research on 2-amino-1,3-thiazolidin-4-one derivatives, closely related to 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine, shows the significance of tautomerism in determining the physicochemical properties and crystal packing of such compounds. This knowledge is crucial for understanding their reactivity and potential applications in materials science and pharmaceuticals (Gzella et al., 2014).

Synthesis of Thiazolopyrimidine Derivatives

The synthesis of thiazolopyrimidine derivatives via three-component condensations demonstrates the versatility of thiazole compounds in creating complex molecular architectures. This process, which involves ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes, leads to the formation of various thiazolopyrimidine carboxylates. Such methodologies highlight the potential for developing novel compounds with applications in medicinal chemistry and drug design (Vasilkova et al., 2020).

Noncovalent Interactions in Thiadiazole Derivatives

The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines offers insights into the molecular basis of these compounds' stability and reactivity. Quantitative assessments of intra- and intermolecular interactions, such as hydrogen bonding and pi-pi interactions, provide valuable information for the design of molecules with desired physical and chemical properties. This research is applicable in materials science, pharmaceuticals, and supramolecular chemistry (El-Emam et al., 2020).

Functional Modification of Hydrogels

Research on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including thiazole derivatives, demonstrates the application of these compounds in creating materials with enhanced properties. Such modified hydrogels exhibit increased swelling and thermal stability, making them suitable for various applications in biomedical engineering, drug delivery systems, and tissue engineering (Aly et al., 2015).

Antimicrobial Activities of Thiazole Derivatives

The synthesis and evaluation of thiazole and their fused derivatives for antimicrobial activities underline the potential of these compounds in addressing the need for new antimicrobial agents. Such studies not only contribute to the understanding of the structure-activity relationship but also pave the way for the development of novel therapeutics to combat resistant microbial strains (Wardkhan et al., 2008).

Eigenschaften

IUPAC Name |

(NE)-N-[1-(2-anilino-1,3-thiazol-5-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-8(14-15)10-7-12-11(16-10)13-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCNCROOIUEREQ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN=C(S1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN=C(S1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

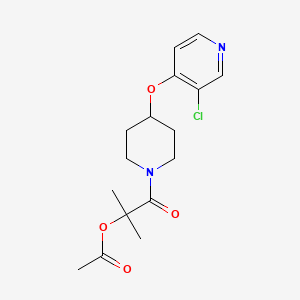

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide](/img/structure/B2650011.png)

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)

![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)

![2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650027.png)

![(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2650028.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650029.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)